Superior Attenuation of Allergen-Induced Late-Phase Airway Obstruction (FEV1) vs. Budesonide
In a randomized, double-blind, placebo-controlled crossover study of 20 mild allergic asthmatics, 7-day treatment with AZD5423 (75 or 300 μg once daily) significantly attenuated the fall in FEV1 during the late asthmatic response compared to placebo. Both AZD5423 doses reduced the FEV1 decline to 8.7%, versus a 14.0% decline for placebo (P < 0.05). In contrast, budesonide (200 μg twice daily) resulted in a 12.5% decline, which was not statistically different from placebo (P > 0.05) [1].
| Evidence Dimension | Late-phase allergen-induced bronchoconstriction (% fall in FEV1) |
|---|---|
| Target Compound Data | 8.7% (both 75 μg and 300 μg doses) |
| Comparator Or Baseline | Placebo: 14.0%; Budesonide 200 μg BID: 12.5% |
| Quantified Difference | AZD5423: -5.3% vs. placebo (P<0.05); Budesonide: -1.5% vs. placebo (P>0.05) |
| Conditions | Randomized, double-blind, 4-period crossover; inhaled allergen challenge on Day 6; 7-hour FEV1 measurement post-challenge |
Why This Matters
This head-to-head data demonstrates that AZD5423 provides a statistically significant and clinically meaningful protection against late-phase airway obstruction in an experimental asthma model, whereas a standard dose of budesonide does not, directly informing compound selection for respiratory inflammation studies.
- [1] Gauvreau GM, et al. A nonsteroidal glucocorticoid receptor agonist inhibits allergen-induced late asthmatic responses. Am J Respir Crit Care Med. 2015;191(2):161-167. View Source
